5alpha-Androstane-1,17-dione 5alpha-Androstane-1,17-dione
Brand Name: Vulcanchem
CAS No.: 10455-05-7
VCID: VC20955967
InChI: InChI=1S/C19H28O2/c1-18-11-10-15-13(14(18)8-9-16(18)20)7-6-12-4-3-5-17(21)19(12,15)2/h12-15H,3-11H2,1-2H3/t12-,13+,14+,15+,18+,19+/m1/s1
SMILES: CC12CCC3C(C1CCC2=O)CCC4C3(C(=O)CCC4)C
Molecular Formula: C19H28O2
Molecular Weight: 288.4 g/mol

5alpha-Androstane-1,17-dione

CAS No.: 10455-05-7

Cat. No.: VC20955967

Molecular Formula: C19H28O2

Molecular Weight: 288.4 g/mol

* For research use only. Not for human or veterinary use.

5alpha-Androstane-1,17-dione - 10455-05-7

Specification

CAS No. 10455-05-7
Molecular Formula C19H28O2
Molecular Weight 288.4 g/mol
IUPAC Name (5R,8S,9S,10S,13S,14S)-10,13-dimethyl-3,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-2H-cyclopenta[a]phenanthrene-1,17-dione
Standard InChI InChI=1S/C19H28O2/c1-18-11-10-15-13(14(18)8-9-16(18)20)7-6-12-4-3-5-17(21)19(12,15)2/h12-15H,3-11H2,1-2H3/t12-,13+,14+,15+,18+,19+/m1/s1
Standard InChI Key BJDOJOQKLFLCRF-OCANJJRCSA-N
Isomeric SMILES C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC[C@@H]4[C@@]3(C(=O)CCC4)C
SMILES CC12CCC3C(C1CCC2=O)CCC4C3(C(=O)CCC4)C
Canonical SMILES CC12CCC3C(C1CCC2=O)CCC4C3(C(=O)CCC4)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator